molecular formula C14H16F3N5O3 B10919669 1-methyl-5-({3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}carbamoyl)-1H-pyrazole-4-carboxylic acid

1-methyl-5-({3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}carbamoyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B10919669
M. Wt: 359.30 g/mol
InChI Key: YZPOOUUEYPZHDK-UHFFFAOYSA-N
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Description

1-METHYL-5-[({3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}AMINO)CARBONYL]-1H-PYRAZOLE-4-CARBOXYLIC ACID is a complex organic compound featuring a pyrazole core structure. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-METHYL-5-[({3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}AMINO)CARBONYL]-1H-PYRAZOLE-4-CARBOXYLIC ACID typically involves multi-step organic reactionsCommon reagents used in these reactions include trifluoromethylating agents, pyrazole derivatives, and various catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-METHYL-5-[({3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}AMINO)CARBONYL]-1H-PYRAZOLE-4-CARBOXYLIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

1-METHYL-5-[({3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}AMINO)CARBONYL]-1H-PYRAZOLE-4-CARBOXYLIC ACID has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-METHYL-5-[({3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}AMINO)CARBONYL]-1H-PYRAZOLE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Uniqueness: 1-METHYL-5-[({3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}AMINO)CARBONYL]-1H-PYRAZOLE-4-CARBOXYLIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the trifluoromethyl group and the pyrazole ring enhances its stability and reactivity, making it a valuable compound in various applications .

Properties

Molecular Formula

C14H16F3N5O3

Molecular Weight

359.30 g/mol

IUPAC Name

1-methyl-5-[3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propylcarbamoyl]pyrazole-4-carboxylic acid

InChI

InChI=1S/C14H16F3N5O3/c1-8-6-10(14(15,16)17)20-22(8)5-3-4-18-12(23)11-9(13(24)25)7-19-21(11)2/h6-7H,3-5H2,1-2H3,(H,18,23)(H,24,25)

InChI Key

YZPOOUUEYPZHDK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CCCNC(=O)C2=C(C=NN2C)C(=O)O)C(F)(F)F

Origin of Product

United States

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